2-hexylidenecyclopentan-1-one

Description

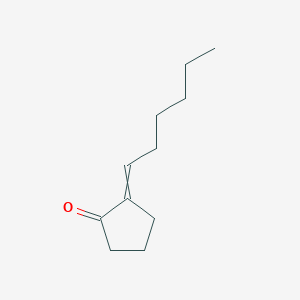

2-Hexylidenecyclopentan-1-one (CAS: [AC1L6BIW, CTK4I5493]) is a cyclopentanone derivative featuring a hexylidene substituent at the 2-position of the cyclopentanone ring. The compound is characterized by a conjugated system formed by the cyclopentanone ring and the hexylidene chain, which may influence its reactivity and physical properties, such as boiling point and solubility.

However, precautionary measures (e.g., avoiding inhalation or skin contact) are advised due to incomplete toxicological profiling .

Properties

CAS No. |

17373-89-6 |

|---|---|

Molecular Formula |

C11H18O |

Molecular Weight |

166.26 g/mol |

IUPAC Name |

(2Z)-2-hexylidenecyclopentan-1-one |

InChI |

InChI=1S/C11H18O/c1-2-3-4-5-7-10-8-6-9-11(10)12/h7H,2-6,8-9H2,1H3/b10-7- |

InChI Key |

WZPGQHVPSKTELT-YFHOEESVSA-N |

SMILES |

CCCCCC=C1CCCC1=O |

Isomeric SMILES |

CCCCC/C=C\1/CCCC1=O |

Canonical SMILES |

CCCCCC=C1CCCC1=O |

density |

0.907-0.914 |

Other CAS No. |

103517-11-9 17373-89-6 |

physical_description |

Pale yellowish oily liquid; powerful warm-floral and green-fruity odour with spicy herbaceous undertones |

Pictograms |

Irritant |

solubility |

insoluble in water; soluble in oils Miscible at room temperature (in ethanol) |

Synonyms |

2-Hexylidene-cyclopentanone; 2-(Hexylidene)-1-cyclopentanone; 2-Hexylidenecyclopentanone |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-hexylidenecyclopentan-1-one typically involves the reaction of cyclopentanone with n-heptaldehyde in the presence of a sodium hydroxide catalyst and a phase transfer catalyst such as beta-cyclodextrin . The reaction is carried out at temperatures ranging from 50 to 80°C for 8 to 10 hours, followed by pH adjustment and washing to obtain the final product . Industrial production methods may involve similar reaction conditions but on a larger scale, ensuring the efficient production of the compound.

Chemical Reactions Analysis

2-hexylidenecyclopentan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-hexylidenecyclopentan-1-one has found extensive utility in scientific research. It acts as a chiral auxiliary in diverse chemical reactions, aiding in the progression of these reactions . This compound has played a significant role in synthesizing chiral ligands for asymmetric catalysis . Additionally, it exhibits antibacterial properties against multiple bacterial strains, making it valuable in biological and medical research . Its unique fragrance properties also make it a candidate for use in the fragrance and flavor industry .

Mechanism of Action

The mechanism by which 2-hexylidenecyclopentan-1-one exerts its effects involves its interaction with molecular targets and pathways. As a chiral auxiliary, it facilitates the formation of chiral centers in asymmetric synthesis, thereby influencing the stereochemistry of the products . Its antibacterial properties are likely due to its ability to disrupt bacterial cell membranes or interfere with essential bacterial enzymes .

Comparison with Similar Compounds

Table 1: Key Comparisons of 2-Hexylidenecyclopentan-1-one and Related Compounds

Structural and Functional Differences

Chain Length and Substituent Effects: The hexylidene (C6) chain in this compound versus the heptylidene (C7) chain in 2-heptylidenecyclopentan-1-one affects volatility and solubility. Longer chains typically reduce volatility, making the heptylidene derivative more persistent in fragrances . Substituent type (alkylidene vs. alkyl) also dictates reactivity. The conjugated double bond in the hexylidene group may enhance electrophilic reactivity compared to saturated analogs like 2-hexylcyclopentanone .

Applications :

- 2-Heptylidenecyclopentan-1-one is explicitly regulated by IFRA for fragrance use, suggesting its stability and compatibility in cosmetic formulations . In contrast, this compound’s applications remain speculative but may align with similar fragrance or intermediate roles.

- Hexachlorocyclopentadiene and hexamethylene diisocyanate are industrial chemicals with distinct hazards, underscoring how functional groups (e.g., chlorine, isocyanate) dictate niche applications and risks .

Safety and Regulatory Profiles: Chlorinated compounds like hexachlorocyclopentadiene pose significant environmental and health risks, whereas cyclopentanone derivatives generally exhibit milder profiles . Isocyanates (e.g., hexamethylene diisocyanate) require stringent handling due to respiratory hazards, unlike cyclopentanones, which prioritize basic precautions .

Biological Activity

2-Hexylidenecyclopentan-1-one (CAS No. 17373-89-6) is an organic compound notable for its potential biological activities. This compound is structurally characterized as a cyclopentanone derivative, which has garnered interest in various fields, including medicinal chemistry and fragrance synthesis. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other industries.

- Molecular Formula: C11H20O

- Molecular Weight: 168.28 g/mol

- Appearance: Colorless liquid with a mild jasmine-like fruity odor

- IUPAC Name: 2-Hexylcyclopentan-1-one

The biological activity of this compound can be attributed to its interactions at the molecular level. It is believed to exert its effects through:

- Binding Interactions: The compound may bind to specific biomolecules, influencing various biochemical pathways.

- Enzyme Modulation: It may act as an inhibitor or activator of enzymes, affecting metabolic processes.

- Gene Expression Alteration: Changes in gene expression profiles have been observed, which can lead to varied cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties: Preliminary studies suggest that this compound has antimicrobial effects against certain bacterial strains, making it a candidate for further investigation as a natural preservative or therapeutic agent.

- Antioxidant Activity: The compound has shown potential antioxidant properties, which could be beneficial in reducing oxidative stress in biological systems.

- Cytotoxic Effects: Some studies have indicated that this compound may induce cytotoxicity in cancer cell lines, suggesting its potential use in cancer therapy.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results demonstrated:

| Concentration (mg/mL) | Inhibition Zone (mm) |

|---|---|

| 0.5 | 12 |

| 1.0 | 16 |

| 2.0 | 22 |

The findings suggest that higher concentrations of the compound correlate with increased antimicrobial activity, indicating its potential as a natural antimicrobial agent.

Case Study 2: Antioxidant Activity

In a separate investigation, the antioxidant capacity of this compound was assessed using the DPPH radical scavenging assay. The results were as follows:

| Sample Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 45 |

| 100 | 70 |

These results highlight the compound's ability to scavenge free radicals, supporting its potential use in formulations aimed at combating oxidative stress.

Metabolic Pathways

The metabolic pathways involving this compound are not fully characterized; however, it is known to participate in various biochemical reactions:

- Oxidation Reactions: The compound can undergo oxidation to yield carboxylic acids or ketones.

- Reduction Reactions: It can be reduced to form alcohols, indicating versatility in chemical transformations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.